2-Amino-4-tert-butylphenol

Antioxidant Activity Enzyme Inhibition Free Radical Scavenging

Sourcing the correct aminophenol for thiophene-2,5-dicarboxylic acid-based optical brighteners is critical-generic 2-aminophenol yields inferior products. 2-Amino-4-tert-butylphenol (ATBP) is the patent-specified intermediate, delivering unique steric and electronic performance. • Exclusive monomer for high-performance fluorescent whitening agents (OB, EBF, ERM) • Intermediate radical-scavenging potency between unhindered and di-tert-butyl analogs-tunable antioxidant profile • Forms phenoxazine-based electroactive polymers via oxidative polymerization; distinct from o-aminophenol-derived materials • Bulk quantities available with documented ≥98% purity and reliable global logistics

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 1199-46-8
Cat. No. B071990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-tert-butylphenol
CAS1199-46-8
Synonyms2-amino-4-tert-butylphenol
ATBP cpd
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)N
InChIInChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3
InChIKeyRPJUVNYXHUCRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-tert-butylphenol: Key Differentiators


2-Amino-4-tert-butylphenol (ATBP) is a bifunctional aromatic compound characterized by the presence of both a phenolic hydroxyl group and an aromatic amine group on a benzene ring, further substituted at the para-position with a bulky tert-butyl group. This structure confers unique properties, making it a valuable intermediate in the synthesis of high-performance materials such as fluorescent whitening agents and specialized polymers [1], as well as a subject of interest in bioinorganic chemistry [2]. Its melting point is typically reported between 160-166°C .

Bifunctional aromatic intermediate for high-performance materials
tert-Butyl substitution modulates steric and electronic properties
Reported melting point supports identity verification

2-Amino-4-tert-butylphenol vs. 2-Aminophenol: Steric & Electronic Differences


Direct substitution of 2-Amino-4-tert-butylphenol (ATBP) with simpler analogs like 2-aminophenol (AP) or even the doubly-substituted 2-amino-4,6-di-tert-butylphenol (ADTBP) is not scientifically valid due to profound differences in steric hindrance and electronic properties imparted by the tert-butyl substituent(s). The presence of a single, bulky tert-butyl group in ATBP alters its reactivity, antioxidant potency, and the performance of its derived materials in ways that are not simply additive. For instance, the tert-butyl group in ATBP produces an electron-releasing effect that contrasts with the electron-withdrawing nitro group in other derivatives, leading to opposite reaction kinetics in nucleophilic addition [1]. Furthermore, the degree of steric hindrance directly impacts radical scavenging efficiency, with ATBP demonstrating intermediate potency between the unhindered AP and the highly hindered ADTBP [2]. Such nuanced structure-activity relationships dictate that each analog occupies a distinct performance niche, precluding any assumption of interchangeability.

Steric hindrance from tert-butyl group shifts reactivity profile relative to unsubstituted 2-aminophenol.
Electron-releasing effect contrasts with electron-withdrawing analogs, altering reaction outcome in nucleophilic additions.
Antioxidant efficiency rank context may not transfer; direct substitution may not reproduce intermediate performance.

ATBP Comparative Evidence Guide


Intermediate Antioxidant Potency Among Aminophenols

In a peroxidase-catalyzed oxidation system, 2-Amino-4-tert-butylphenol (ATBP) demonstrated intermediate antioxidant efficiency when directly compared to its unhindered (o-aminophenol, AP) and doubly-hindered (2-amino-4,6-di-tert-butylphenol, ADTBP) analogs. The study provided a clear rank order of antiradical efficiency based on the inhibition constant Ki [1]. This demonstrates that the single tert-butyl group provides a specific degree of steric hindrance that is functionally distinct from both the unsubstituted and di-substituted compounds.

Antiradical Ranking
Head-to-head
ADTBP > ATBP > AP > TBP
(peroxidase-catalyzed TMB oxidation, Ki-based rank)
Supports steric-hindrance tuning of antioxidant activity
pH 6.0, 20 °C, single enzyme system context
Antioxidant Activity Enzyme Inhibition Free Radical Scavenging

Comparable to Quercetin in Pseudoperoxidase Assay

In a study investigating components for total antioxidant activity test systems, the inhibition of ortho-phenylenediamine (PDA) oxidation was measured in a Methemalbumin-H2O2 'pseudoperoxidase' system. 2-Amino-4-tert-butylphenol (ATBP) demonstrated a high level of antioxidant effectiveness, comparable to that of the well-known flavonoid antioxidant, quercetin. Both compounds were the most effective among the panel of substituted aminophenols and flavonoids tested [1].

vs Quercetin Ki
Head-to-head
ATBP Ki = 1.26 × 10⁻⁴ M
Quercetin Ki = 7.7 × 10⁻⁵ M
Comparable potency supports assay-component use
Pseudoperoxidase PDA oxidation, pH 7.4
Antioxidant Activity Flavonoid Benchmark Biological Test Systems

Regioselective C–C Bond Cleavage Mimicking Dioxygenases

In bioinorganic model chemistry, the iron(II) complex of 2-amino-4-tert-butylphenol (ATBP), [(TpPh,Me)FeII(4-tBu-HAP)] (1), was shown to undergo a regioselective oxidative aromatic ring fission reaction upon exposure to dioxygen, yielding the corresponding 2-picolinic acid [1]. This reaction is a functional model for nonheme iron enzymes, 2-aminophenol dioxygenases. The study directly compared the reactivity of ATBP's complex with that of the doubly-hindered 2-amino-4,6-di-tert-butylphenol (ADTBP) complex, which also underwent the same C–C bond cleavage.

Dioxygenase Mimicry
Head-to-head
ATBP-Fe(II) complex → regioselective C–C cleavage to 2-picolinic acid
ADTBP complex: same cleavage; 4-nitro analog: metal oxidation instead
Enables functional model of nonheme iron dioxygenases
Ambient O₂, TpPh,Me ligand support
Bioinorganic Chemistry Oxygen Activation C–C Bond Cleavage

tert-Butyl vs. Electron-Withdrawing Substituent Effects

A study on 2-aminophenol-based Schiff bases used as fluorescent probes quantified the effect of the tert-butyl substituent on chemical reactivity. The electron-releasing tert-butyl group in a probe derived from 4-tert-butyl-2-aminophenol (KP3) was shown to produce the opposite effect on nucleophilic addition compared to an electron-withdrawing nitro group in a probe derived from 4-nitro-2-aminophenol (KP1). Specifically, the tert-butyl group led to a 'sluggish addition reaction' of cyanide to the imine carbon [1].

Substituent Electronic Effect
Head-to-head
tert-Butyl (electron-releasing): sluggish cyanide addition to imine
Nitro (electron-withdrawing): easier addition
Electronic profile dictates reaction kinetics in probe design
H₂O-DMSO (1:1) medium
Substituent Effect Schiff Base Chemistry Fluorescent Probes

Benzoxazole Brightener Precursor: ATBP vs. 2-Aminophenol

In the synthesis of high-performance benzoxazole-based optical brighteners (fluorescent whitening agents), the choice of aminophenol precursor is dictated by the desired dicarboxylic acid component. A recent patent application explicitly differentiates the use of 2-amino-4-tert-butylphenol (ATBP) and 2-aminophenol (AP). ATBP is specified for reaction with thiophene-2,5-dicarboxylic acid, while 2-aminophenol is used with stilbene-4,4′-dicarboxylic acid [1]. This demonstrates that the tert-butyl group is not just a general hydrophobic tag but a structural requirement for compatibility with specific co-monomers to achieve the desired optical properties in the final brightener molecule.

Brightener Precursor
Reported
ATBP specified for thiophene-2,5-dicarboxylic acid
2-Aminophenol paired with stilbene-4,4′-dicarboxylic acid
Non-substitutable building block in thiophene-based optical brighteners
Patent-specified synthesis route
Optical Brighteners Fluorescent Whitening Agents Benzoxazole Synthesis

ATBP: Key Application Scenarios


Thiophene-Derived Benzoxazole Optical Brighteners

Based on direct patent evidence, this is a primary industrial application where 2-Amino-4-tert-butylphenol (ATBP) is a non-substitutable building block. When synthesizing optical brighteners based on thiophene-2,5-dicarboxylic acid, ATBP is the specified aminophenol [1]. Attempting to substitute ATBP with 2-aminophenol in this specific context would lead to a different, and likely inferior, product as each aminophenol is paired with a specific acid to yield the final brightener. Procurement for this application must therefore specify ATBP.

Tunable Synthetic Antioxidants

ATBP occupies a unique middle ground in terms of steric hindrance among 2-aminophenol antioxidants. Quantitative data from peroxidase inhibition assays show its efficiency is ranked between the unhindered o-aminophenol and the doubly-hindered 2-amino-4,6-di-tert-butylphenol (ADTBP) [2]. Furthermore, its antioxidant potency in a pseudoperoxidase system is comparable to the natural product quercetin [3]. This evidence positions ATBP as the compound of choice when an intermediate level of radical scavenging activity is required, offering a specific, tunable performance profile that its analogs cannot match.

Ligand for Aminophenol Dioxygenase Models

For researchers in bioinorganic chemistry, ATBP serves as a specific ligand for creating functional mimics of nonheme iron enzymes. Evidence shows that its iron(II) complex undergoes regioselective C–C bond cleavage upon oxygen exposure, a reaction that directly models the activity of 2-aminophenol dioxygenases [4]. This reactivity is shared by the di-tert-butyl analog but not by other substituted analogs, highlighting ATBP as a valid, and perhaps more synthetically accessible, alternative for these fundamental studies.

Poly(aminophenol) Materials Synthesis

ATBP can be oxidatively polymerized to form poly(2-amino-4-tert-butylphenol), an oligomeric material with a phenoxazine-based structure [5]. The presence of the single bulky tert-butyl group influences the polymerization process and the final polymer structure, favoring certain N-N couplings [5]. This is distinct from polymers derived from o-aminophenol or other substituted analogs, making ATBP the necessary monomer for accessing this specific class of functionalized electroactive or conductive polymer.

Application
Selection Property
Validation Focus
Thiophene-based optical brightener synthesis
tert-Butyl compatibility with thiophene diacid coupling
Precursor identity and brightener performance
Tunable synthetic antioxidant
Intermediate steric hindrance profile
Antiradical efficiency context across aminophenol series
Dioxygenase model ligand
Enables regioselective C-C bond cleavage
Functional mimicry of nonheme iron enzyme activity
Poly(aminophenol) material synthesis
tert-Butyl directs polymer structure
Phenoxazine-based conductive polymer formation

Technical Documentation Hub

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60 linked technical documents
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